molecular formula C5H3ClF2N2O B11808935 4-Chloro-5-(difluoromethoxy)pyrimidine

4-Chloro-5-(difluoromethoxy)pyrimidine

Cat. No.: B11808935
M. Wt: 180.54 g/mol
InChI Key: HMSBCOYXBPNYKV-UHFFFAOYSA-N
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Description

4-Chloro-5-(difluoromethoxy)pyrimidine is an organic compound with the molecular formula C5H3ClF2N2O It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a difluoromethoxy group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-5-(difluoromethoxy)pyrimidine involves the reaction of 2-chloro-5-hydroxypyrimidine with ethyl 2-bromo-2,2-difluoroacetate in the presence of cesium carbonate as a base. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 80°C overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(difluoromethoxy)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a boron reagent, and a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-5-(difluoromethoxy)pyrimidine derivative.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(difluoromethoxy)pyrimidine depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Properties

Molecular Formula

C5H3ClF2N2O

Molecular Weight

180.54 g/mol

IUPAC Name

4-chloro-5-(difluoromethoxy)pyrimidine

InChI

InChI=1S/C5H3ClF2N2O/c6-4-3(11-5(7)8)1-9-2-10-4/h1-2,5H

InChI Key

HMSBCOYXBPNYKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)Cl)OC(F)F

Origin of Product

United States

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